molecular formula C11H19NO5 B2553307 1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1056623-91-6

1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2553307
CAS No.: 1056623-91-6
M. Wt: 245.275
InChI Key: LYKXBIYDPYTDKO-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a hydroxymethyl group, and a carboxylic acid group

Preparation Methods

One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as the tert-butoxycarbonyl source and a base such as triethylamine to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, efficiency, and sustainability while minimizing waste and environmental impact.

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde, depending on the reagents and conditions used.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-5-4-11(6-12,7-13)8(14)15/h13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKXBIYDPYTDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056623-91-6
Record name 1-[(tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid
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